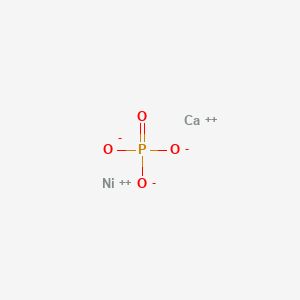

Phosphoric acid, calcium nickel salt

Descripción

Propiedades

Número CAS |

17169-61-8 |

|---|---|

Fórmula molecular |

CaNiO4P+ |

Peso molecular |

193.74 g/mol |

Nombre IUPAC |

calcium;nickel(2+);phosphate |

InChI |

InChI=1S/Ca.Ni.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+2;/p-3 |

Clave InChI |

FIQNIRPYLPNUDK-UHFFFAOYSA-K |

SMILES canónico |

[O-]P(=O)([O-])[O-].[Ca+2].[Ni+2] |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Calcium Nickel Phosphate Compounds

Precipitation Techniques and Their Parametric Control

Wet chemical precipitation is one of the most common and versatile methods for synthesizing calcium phosphate-based materials. nih.govmdpi.com It involves mixing aqueous solutions of calcium, nickel, and phosphate (B84403) precursors to induce the formation of an insoluble product. scielo.org.mx The key to this method lies in the precise control of various reaction parameters.

Influence of pH and Temperature on Phase Formation

The pH of the reaction medium and the temperature are critical factors that dictate the crystalline phase and structure of the precipitated calcium nickel phosphate. Generally, the precipitation of calcium phosphate is highly pH-dependent, with higher pH values (typically above 10) favoring the formation of insoluble phases and promoting high yields. epa.govnih.gov In some systems, a very high pH of 11 or greater is used to ensure the precipitation of low-solubility phosphate compounds. epa.gov Electrochemical methods can also be employed to generate a high local pH at a cathode surface, inducing precipitation without needing to raise the pH of the entire bulk solution. acs.org

Temperature, particularly post-synthesis heat treatment (calcination), plays a vital role in phase transformation. For instance, synthesis can be performed at room temperature, followed by heating to high temperatures, such as 600°C, to form specific crystalline phases. ucj.org.ua Studies on calcium phosphates show that different calcination temperatures (e.g., 400°C and 600°C) can lead to the formation of different crystalline structures. researchgate.net Similarly, higher synthesis temperatures and pH values can promote the formation of well-defined crystalline agglomerates, such as flower-like hydroxyapatite (B223615) structures. mdpi.com The presence of nickel ions can further influence these transformations, with some studies indicating that nickel can inhibit the crystallization of the apatitic phase. researchgate.net

| Ca/P Molar Ratio | Calcination Temperature (°C) | Resulting Crystalline Phase | Source |

|---|---|---|---|

| 1.0 | 400 | Calcium Pyrophosphate (β-Ca2P2O7) | researchgate.net |

| 1.3 | 600 | β-Ca2P2O7 and β-Tricalcium Phosphate (β-TCP) | researchgate.net |

| 1.5 | 600 | β-TCP and Hydroxyapatite (HA) | researchgate.net |

Role of Precursor Concentrations and Stoichiometry

The molar ratios of the initial precursors—calcium, nickel, and phosphate—are fundamental in defining the stoichiometry of the final compound. By carefully controlling these ratios, it is possible to synthesize either monophasic (single-phase) or biphasic (two-phase) materials. ucj.org.ua For example, research on the Ca²⁺-Ni²⁺-PO₄³⁻-CO₃²⁻ system has established specific molar ratios that lead to the formation of biphasic products containing both hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP) phases, or monophasic apatite-related calcium phosphates. ucj.org.ua

The Ca/P ratio is a particularly critical parameter. A stoichiometric Ca/P ratio of 1.67 is often targeted for the synthesis of hydroxyapatite. scielo.org.mx Varying this ratio, for instance to 1.0, 1.3, or 1.5, directly influences the composition of the resulting calcium phosphate phases, especially after calcination. researchgate.net The concentration of the precursor solutions also affects the reaction kinetics and the properties of the precipitate. acs.org

| Molar Ratio (Ca²⁺:Ni²⁺:PO₄³⁻) | Resulting Phases | Source |

|---|---|---|

| (10-x):x:6, where x=0.05-1.0 | Biphasic (HA and β-TCP) or Monophasic Apatite | ucj.org.ua |

| Ca/P = 1.67 | Hydroxyapatite | scielo.org.mx |

Effects of Nickel Concentration on Calcium Phosphate Precipitation

The incorporation of nickel into the calcium phosphate structure significantly modifies its properties. Studies have shown that the concentration of nickel cations has a direct impact on the precipitation process and the resulting material's characteristics. An increasing concentration of nickel cations in the initial solution can lead to a decrease in the particle size of the resulting doped hydroxyapatite crystals. ucj.org.ua For example, in one study, increasing the nickel substitution level led to a reduction in crystallite size from 46 nm down to 21 nm. ucj.org.ua

Furthermore, the presence of nickel ions can inhibit the formation and crystallization of the apatite phase. researchgate.net The successful doping of nickel into the calcium phosphate lattice can be confirmed by analyzing the material's crystal structure. The substitution of larger calcium ions with smaller nickel ions typically results in a decrease in the lattice parameters of the crystal, which can be measured using techniques like X-ray diffraction. ucj.org.ua

| Nickel Molar Value (x) | Resulting Crystallite Size (nm) | Source |

|---|---|---|

| 0.05 | 46 | ucj.org.ua |

| 0.5 | 21 | ucj.org.ua |

Hydrothermal Synthesis Routes for Calcium Nickel Phosphate Materials

Hydrothermal synthesis is a method that employs water or an aqueous solution as the reaction medium at elevated temperatures (typically above 100°C) and pressures within a sealed vessel called an autoclave. nih.govresearchgate.net This technique is highly effective for producing well-crystallized materials directly from solution, often without the need for a subsequent high-temperature calcination step. nih.gov

This method allows for precise control over the size, morphology, and crystallinity of the resulting nanoparticles by adjusting parameters such as reaction temperature, time, and precursor concentration. nih.govnih.gov For instance, microwave-assisted hydrothermal synthesis of calcium phosphates has been performed at temperatures like 110°C and 130°C to produce various phases, including hydroxyapatite and β-tricalcium phosphate. nih.gov The technique has also been successfully used to synthesize nickel phosphate nanorods. researchgate.net By combining precursors for both calcium and nickel phosphates in a hydrothermal process, it is possible to synthesize crystalline calcium nickel phosphate materials with controlled properties.

Sol-Gel Processing and Solution Chemistry Approaches

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. nih.gov The process involves the conversion of a solution of precursors (the "sol") into a solid, gel-like network (the "gel"). This is typically achieved through hydrolysis and polycondensation reactions. diva-portal.org The gel is then dried and can be heat-treated to obtain the final product.

Sol-gel synthesis offers several advantages for preparing calcium nickel phosphate, including high product purity, compositional homogeneity at the molecular level, and the ability to control particle morphology under mild synthetic conditions. diva-portal.orgresearchgate.net The process typically uses metal alkoxides or inorganic salts like calcium nitrate (B79036) as precursors. researchgate.netdiva-portal.org Researchers have demonstrated that by carefully controlling synthesis conditions, such as the Ca/P ratio and calcination temperature, the sol-gel process can yield specific calcium phosphate phases, from amorphous calcium phosphate to crystalline hydroxyapatite. researchgate.netnih.gov This level of control makes it a powerful tool for developing tailored calcium nickel phosphate biomaterials and catalysts. diva-portal.org

Innovative Synthesis Pathways and Scalability Considerations

While traditional batch precipitation is widely used, its scalability can be limited, leading to inconsistencies in product quality. mdpi.com To address this, innovative synthesis pathways are being explored. One of the most promising is the use of continuous flow reactors. Continuous flow precipitation provides more uniform reaction conditions, leading to highly reproducible synthesis and better control over particle size and purity, which is crucial for industrial-scale production. mdpi.com

Another innovative approach is microwave-assisted synthesis, which can be applied to both hydrothermal and precipitation methods. nih.govresearchgate.net Microwave heating offers rapid and uniform heating of the reaction mixture, significantly reducing reaction times and energy consumption compared to conventional heating methods. nih.govwikipedia.org This technique has been used to produce both calcium phosphate and nickel phosphate materials, indicating its high potential for the efficient and scalable synthesis of calcium nickel phosphate compounds. nih.govresearchgate.net Other methods like sonochemical synthesis and spray drying are also being investigated for the preparation of calcium phosphate-based nanomaterials. nih.gov The development of these scalable and efficient methods is essential for transitioning calcium nickel phosphate from laboratory research to commercial applications. nih.gov

Crystallographic and Microstructural Investigations of Calcium Nickel Phosphate Phases

Phase Identification and Characterization via X-ray Diffraction (XRD)

X-ray diffraction is a primary analytical technique used to determine the crystalline phases present in a material. By analyzing the diffraction patterns, researchers can identify the specific crystal structures, assess the degree of crystallinity, and measure changes in the crystal lattice upon ion substitution.

Apatitic Phases and Nickel Incorporation

The apatite structure, particularly that of hydroxyapatite (B223615) (HAp), is highly amenable to ionic substitutions. researchgate.net When nickel ions (Ni²⁺) are introduced during the synthesis of calcium phosphates, they can be incorporated into the HAp crystal lattice, primarily by substituting calcium (Ca²⁺) ions.

XRD studies confirm that even with nickel doping, the primary apatitic structure is generally retained. researchgate.net The diffraction patterns of nickel-doped hydroxyapatite (Ni-HAp) are in good agreement with the standard pattern for pure HAp (JCPDS card no. 09-0432). ijstr.org However, the incorporation of nickel induces several notable changes in the crystallographic properties. A common finding is a progressive decrease in the material's crystallinity as the concentration of nickel increases. researchgate.netresearchgate.net This is evidenced by a broadening of the diffraction peaks in the XRD patterns. researchgate.net

Furthermore, nickel substitution can affect the lattice parameters of the apatite unit cell. The introduction of nickel and carbonate ions into the HAp lattice has been shown to result in parameters of approximately a = 9.41–9.43 Å and c = 6.88–6.89 Å. ucj.org.ua The crystallite size of the apatite nanoparticles also tends to decrease with higher nickel doping concentrations. ucj.org.uanih.gov For instance, one study observed a reduction in crystallite size of up to 53% compared to pure HAp. nih.gov Another reported a decrease from 46 nm to 21 nm as nickel content increased in a carbonate-containing system. ucj.org.ua

| Parameter | Observation with Nickel Incorporation | Supporting Evidence |

| Crystal Structure | Apatitic phase is retained, corresponding to the hexagonal HAp structure. | XRD patterns match standard HAp (JCPDS 09-0432). researchgate.netijstr.org |

| Crystallinity | Decreases with increasing nickel concentration. | Peak broadening observed in XRD patterns. researchgate.netresearchgate.net |

| Lattice Parameters | Can be altered. For Ni and carbonate co-doping, a ≈ 9.41–9.43 Å, c ≈ 6.88–6.89 Å. | Calculated from XRD data. ucj.org.ua |

| Crystallite Size | Tends to decrease with increasing nickel concentration. | Sizes can be reduced by over 50%. ucj.org.uanih.gov |

Brushite and Other Dicalcium Phosphate (B84403) Dihydrate (DCPD) Structures

Under certain synthesis conditions, particularly at neutral pH (around 7) and temperatures of 25°C or 37°C, the formation of nickel-doped brushite (CaHPO₄·2H₂O), a type of dicalcium phosphate dihydrate (DCPD), is favored. conicet.gov.ar Studies have shown that for nickel concentrations up to 15%, a stable and crystalline brushite phase is the sole product identified by XRD. conicet.gov.ar

The mechanism of nickel retention in the brushite structure can vary. For short exposure times to nickel-containing solutions, the primary mechanism is a substitution process, characterized by an equimolar exchange between nickel and calcium ions, which preserves the original brushite crystal structure. researchgate.net However, with prolonged exposure, the process can shift to a dissolution of the original DCPD and the precipitation of a new nickel-and-calcium phosphate phase. researchgate.net The XRD patterns for pure brushite show characteristic peaks at 2θ values of approximately 11.58°, 20.86°, and 29.21°. researchgate.net The incorporation of nickel can lead to the formation of mixed nickel and calcium phosphates that maintain a structure identical to DCPD, with a formula such as Ca₀.₇₅Ni₀.₂₅HPO₄·2H₂O. researchgate.net

| Parameter | Observation with Nickel Incorporation | Supporting Evidence |

| Phase Formation | Stable, crystalline brushite (DCPD) forms at neutral pH with up to 15% Ni(II). | XRD analysis confirms brushite as the sole phase under these conditions. conicet.gov.ar |

| Crystal Structure | The initial brushite structure is preserved during short-term nickel substitution. | Equimolar exchange of Ca²⁺ for Ni²⁺ without structural change. researchgate.net |

| Phase Transformation | Long-term exposure can lead to dissolution and formation of a new phase. | A new phase isomorphic with Ni₃(PO₄)₂·8H₂O can precipitate. researchgate.net |

| Composition | Formation of mixed Ca-Ni phosphates with a brushite structure is possible. | Example formula: Ca₀.₇₅Ni₀.₂₅HPO₄·2H₂O. researchgate.net |

Amorphous Calcium Phosphate (ACP) Formation

Amorphous Calcium Phosphate (ACP) is a non-crystalline precursor phase that lacks long-range atomic order. nih.gov Consequently, its XRD pattern does not show sharp diffraction peaks characteristic of crystalline materials. Instead, it is identified by a broad, diffuse maximum, typically observed in the 2θ range of 20°–37°. mdpi.comresearchgate.net

The presence of certain ions, including nickel, in the synthesis solution can inhibit the formation and crystallization of more stable calcium phosphate phases like hydroxyapatite and octacalcium phosphate. researchgate.net This inhibition can favor the formation and stabilization of ACP. researchgate.netsemanticscholar.org ACP is often a transient phase that, under specific conditions, can transform into crystalline structures like HAp. mdpi.comcore.ac.uk The synthesis of ACP is highly sensitive to parameters such as pH, temperature, and precursor concentrations. nih.gov

Biphasic Calcium Phosphate Compositions

Biphasic Calcium Phosphate (BCP) is a composite material consisting of a mixture of two distinct calcium phosphate phases: the highly stable hydroxyapatite (HAp) and the more resorbable β-tricalcium phosphate (β-TCP). cas.cznih.gov The synthesis of nickel-doped BCP can be achieved through thermal treatment of nickel-doped hydroxyapatite.

Calcination of Ni-HAp at temperatures above 700°C (e.g., 900°C) can induce a partial transformation of the HAp phase into β-TCP. ijstr.org The resulting material is a biphasic composite whose XRD pattern shows diffraction peaks corresponding to both HAp (JCPDS 09-0432) and β-TCP (JCPDS 09-0169). ijstr.org The relative amounts of the HAp and β-TCP phases are influenced by factors such as the sintering temperature and the level of ionic doping. nih.govjetir.org For instance, an increase in sintering temperature can stabilize the nickel-doped HAp phase at the expense of the nickel-doped β-TCP phase. nih.gov The formation of biphasic systems containing nickel has also been established under specific aqueous conditions, sometimes involving co-doping with other ions like carbonate. ucj.org.ua

| Parameter | Observation in Ni-Doped BCP | Supporting Evidence |

| Phase Composition | Mixture of Hydroxyapatite (HAp) and β-Tricalcium Phosphate (β-TCP). | XRD patterns show peaks for both phases (JCPDS 09-0432 and 09-0169). ijstr.orgnih.gov |

| Formation Method | Typically formed by calcination of Ni-HAp at temperatures >700°C. | Thermal treatment induces partial conversion of HAp to β-TCP. ijstr.orgnih.gov |

| Influence of Temp. | Sintering temperature affects the HAp/β-TCP phase ratio. | Higher temperatures can favor the HAp phase over the β-TCP phase. nih.gov |

| Crystallinity | The resulting biphasic powders typically exhibit good crystallization. | Sharp peaks for both phases are visible in XRD patterns. cas.cz |

Microscopic Analysis of Morphology and Particle Characteristics

While XRD reveals the crystal structure of materials, microscopic techniques are essential for visualizing the particle size, shape (morphology), and surface features.

Scanning Electron Microscopy (SEM) Insights

Scanning Electron Microscopy (SEM) is widely used to study the morphology of calcium nickel phosphate particles. Analysis reveals that these materials are often composed of nanoparticles.

Studies on nickel-doped hydroxyapatite frequently report the formation of particles with a spherical or near-spherical morphology. ijstr.orgmdpi.com The size of these nanoparticles typically falls within the range of 40 to 55 nm. ijstr.orgmdpi.com The incorporation of nickel can also influence the degree of particle agglomeration; some research indicates that increasing the concentration of Ni²⁺ ions reduces the tendency of the nanoparticles to clump together. nih.gov In the case of biphasic calcium phosphates synthesized via hydrothermal methods, the particles have been observed to form nano-sized rods. cas.cz These morphological characteristics are significant as they influence the surface area and reactivity of the material.

| Material | Observed Morphology | Particle Size | Reference |

| Ni-doped Hydroxyapatite | Spherical or nearly spherical | 40-50 nm | mdpi.com |

| Ni-doped Hydroxyapatite | Spherical-like | 49-54 nm | ijstr.org |

| Ni-doped Hydroxyapatite | Reduced agglomeration with increased Ni content | Not specified | nih.gov |

| Biphasic Calcium Phosphate | Nano-sized rods | Not specified | cas.cz |

Transmission Electron Microscopy (TEM) Characterization

Transmission Electron Microscopy (TEM) is a powerful technique for investigating the morphology, crystal structure, and composition of calcium phosphate-based materials at the nanoscale. ecmjournal.org Studies on various calcium phosphate systems demonstrate that TEM can reveal the initial stages of crystal growth, showing needle-like or thin, platelike crystal formations depending on the supersaturation of the solution. nih.gov For instance, in the study of calcium phosphate formation on apatite seeds, new growth was consistently observed on the ends of the seed crystals. nih.gov

When examining the interface between bone and calcium phosphate ceramics, TEM has shown that an amorphous or needle-like microcrystalline layer can form on the ceramic surface. nih.gov Over time, these ceramics can show direct continuity with the small crystallites of bone tissue. nih.gov In the context of synthesized calcium phosphate particles, TEM imaging has identified rod-shaped particles approximately 200 nm in length and 10 nm in width. researchgate.net High-resolution TEM (HRTEM), combined with microdiffraction, provides comprehensive information on the local phase composition and atomic structure of individual nanoparticles, which is particularly advantageous when studying mixtures of different calcium phosphate phases like hydroxyapatite and octacalcium phosphate. ecmjournal.org

Crystallite Size and Particle Size Distribution Analysis

The distinction between crystallite size, grain size, and particle size is fundamental in materials science. A crystallite is a small, single crystal, and its size can be determined using X-ray diffraction (XRD) data. Grains are composed of these crystallites, and particles are typically agglomerates of grains. youtube.com

In related material studies, such as the synthesis of nickel phosphate nanoparticles, specific crystallite sizes have been determined. For nickel phosphate nanoparticles prepared with the addition of ethylene (B1197577) glycol, the average crystallite size was found to be approximately 55 nm. researchgate.net Analysis of calcium phosphate crystal precipitation has also been used to monitor the particle size distribution over time, providing insights into crystal growth and inhibition mechanisms. researchgate.net

| Compound | Synthesis Method | Average Crystallite Size (nm) | Reference |

|---|---|---|---|

| Nickel Phosphate | Prepared with ethylene glycol | 55 | researchgate.net |

Crystal Lattice Parameters and Structural Distortions

The crystal structure of complex phosphate compounds containing calcium and nickel has been elucidated through single-crystal X-ray diffraction. A notable example is the compound Calcium Nickel(II) (monohydrogenmonophosphatedihydrogenmonoborate-monophosphate), with the chemical formula CaNi[BP2O7(OH)3]. researchgate.net This compound crystallizes in the monoclinic space group P21/c. researchgate.net

The structure features Ni-O bond distances ranging from 2.02 Å to 2.09 Å. researchgate.net The crystal lattice is characterized by elliptical channels where the Ca²⁺ ions are located. researchgate.net Detailed crystallographic data for this specific complex calcium nickel phosphate are provided in the table below. researchgate.net Structural distortions are inherent in such complex crystal lattices, reflected in the variation of bond lengths and angles from ideal geometries. For example, in a dense polymorph of tricalcium phosphate, Ca₃(PO₄)₂, one of its constituent minerals, there are two distinct Ca²⁺ sites with different coordination environments (6-coordinate and 10-coordinate), leading to a range of Ca-O bond distances from 2.24 Å to 2.68 Å. materialsproject.org

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.2515(9) |

| b (Å) | 8.3364(5) |

| c (Å) | 9.175(1) |

| β (°) | 116.34(4) |

| Volume (ų) | 702.7 |

| Z | 4 |

| Temperature (K) | 295 |

Data sourced from a 2014 study on the crystal structure of CaNi[BP2O7(OH)3]. researchgate.net

Mechanistic Studies of Calcium Nickel Phosphate Formation and Transformation

Nucleation and Crystal Growth Kinetics in Solution Systems

The initial formation of a solid phase from a supersaturated solution involves two key stages: nucleation and crystal growth. For calcium phosphate (B84403) systems, the pathway is often complex, involving the formation of precursor phases. Experimental data collected under biomimetic conditions (37.0 °C, pH 7.40) suggest that the formation process begins with the nucleation of dicalcium phosphate dihydrate (DCPD, brushite), which is kinetically favored and dominates the initial nucleation rate. nih.gov This initial phase is often metastable and rapidly transforms into more stable phases like octacalcium phosphate (OCP) or hydroxyapatite (B223615) (HA), which then dominate the crystal growth stage. nih.gov

The kinetics of crystal growth for phases like DCPD have been shown to follow a second-order rate law, indicating that the process is controlled by surface reactions rather than by the diffusion of ions from the bulk solution. scispace.com However, kinetic factors, such as the rate of reactant addition, can significantly influence the final product. acs.org Studies have shown, counterintuitively, that slower addition rates of calcium can favor the formation of a less stable polymorph like DCPD, while faster rates lead to the precipitation of a more thermodynamically stable, albeit poorly crystalline, hydroxyapatite. acs.org

The presence of nickel ions in the solution acts as an inhibitor to the crystallization of certain calcium phosphate phases. researchgate.net Research indicates that Ni(II) in the solution can inhibit the formation of both calcium hydroxyapatite and octacalcium phosphate, potentially by modifying the precipitation pathways of OCP. researchgate.net This inhibitory effect highlights the critical role that dopant ions play in controlling the nucleation and growth kinetics of calcium phosphate materials.

Ion Substitution and Its Impact on Crystal Chemistry

The ability of the calcium phosphate lattice to accommodate various ionic substitutions is a key feature that significantly alters its physicochemical properties. The substitution of calcium by nickel and the incorporation of other ions like carbonate have profound impacts on the crystal structure.

The substitution of Ca²⁺ ions by Ni²⁺ ions in calcium phosphate structures such as hydroxyapatite and brushite has been extensively studied. This substitution is possible due to the similar charge and comparable (though not identical) ionic radii of the two ions. The incorporation of nickel into the hydroxyapatite lattice leads to a decrease in the degree of crystallinity, a shrinking of the lattice parameters, and reduced thermal stability. researchgate.netconicet.gov.ar

In the case of brushite (CaHPO₄·2H₂O), increasing the concentration of nickel in the initial solution leads to significant changes in the resulting solid phases. mdpi.com While low levels of nickel substitution (below 20%) can result in the formation of a monophasic, Ni-doped brushite with slight structural changes, higher concentrations lead to phase separation. mdpi.com When the nickel ion concentration reaches 20% or more, a mixture of brushite and a distinct nickel-rich phase, hexaaquanickel(II) hydrogenphosphate monohydrate (HNiP), precipitates. mdpi.com At full substitution, where calcium is completely replaced by nickel, the resulting product is a monophasic compound composed solely of orthorhombic HNiP nanocrystals. mdpi.com

| Sample Designation | Nominal Ni/Ca Ratio in Solution | Resulting Crystalline Phases |

|---|---|---|

| BNi0 | 0/100 | Brushite |

| BNi2 | 2/98 | Brushite |

| BNi5 | 5/95 | Brushite |

| BNi20 | 20/80 | Brushite + HNiP |

| BNi50 | 50/50 | Brushite + HNiP |

| BNi100 | 100/0 | HNiP |

The simultaneous presence of carbonate ions (CO₃²⁻) and nickel ions during the synthesis of calcium phosphates introduces additional complexity and has a synergistic effect on the final product. The incorporation of carbonate into the apatite structure can occur at two different sites: substitution for the hydroxyl group (type A) or for the phosphate group (type B). conicet.gov.ar Spectroscopic analyses confirm that in nickel- and carbonate-containing systems, the substitution is primarily of type B. researchgate.net

Interestingly, the presence of carbonate ions in the synthesis solution enhances the incorporation of Ni(II) into the apatite lattice, an effect that is further amplified by an increase in temperature. conicet.gov.ar This co-substitution also influences the material's morphology. The addition of carbonate anions to a system with increasing nickel content leads to a significant decrease in the crystallite size of the resulting doped hydroxyapatites. researchgate.netucj.org.ua For instance, as the nickel content increases in a carbonate-rich environment, the particle size can decrease from approximately 46 nm to 21 nm. researchgate.netucj.org.ua This suggests that carbonate ions not only facilitate nickel uptake but also act as crystal growth inhibitors, leading to the formation of smaller, nanoscale particles. researchgate.net

| System Conditions | Resulting Crystallite Size (nm) |

|---|---|

| Calcium phosphate without carbonate or nickel addition | 25–30 |

| Calcium phosphate with carbonate and low nickel content (x=0.05) | ~46 |

| Calcium phosphate with carbonate and high nickel content (x=0.5) | ~21 |

Mechanisms of Phase Transformation and Stability

Calcium nickel phosphate compounds can exist in various crystalline and amorphous forms, and they undergo phase transformations depending on the synthesis conditions and post-treatment. The stability of these phases is intrinsically linked to factors like temperature, pH, and ionic composition. conicet.gov.armdpi.com

Brushite, a common precursor phase, is itself metastable and can transform into anhydrous monetite (CaHPO₄) or hydrolyze into more stable apatitic phases under physiological pH. mdpi.com The presence of nickel ions has been shown to decrease the thermal stability of hydroxyapatite. researchgate.netconicet.gov.ar

Temperature plays a critical role in directing phase transformations. In a system containing high levels of both nickel and carbonate, the resulting phases are highly temperature-dependent. conicet.gov.ar At lower temperatures (25 °C and 37 °C), a mixture of crystalline calcite (CaCO₃) and a poorly crystalline carbonate apatite is formed. conicet.gov.ar However, upon increasing the temperature to 100 °C, only the carbonate apatite phase is observed, indicating a temperature-induced transformation or preferential formation. conicet.gov.ar This suggests that at higher temperatures, the system overcomes the kinetic barriers to form a more complex, co-substituted apatite structure directly, bypassing the intermediate phases seen at lower temperatures. conicet.gov.ar

| Synthesis Temperature (°C) | Observed Crystalline Phases |

|---|---|

| 25 | Crystalline CaCO₃ + Carbonate Apatite (low crystallinity) |

| 37 | Crystalline CaCO₃ + Carbonate Apatite (low crystallinity) |

| 100 | Carbonate Apatite |

The stability and transformation pathways are also heavily influenced by the ionic radius of substituent cations. acs.org Studies on other divalent cations show that smaller ions tend to promote the formation of β-tricalcium phosphate (β-TCP) at lower temperatures, whereas larger ions can retard crystallization and stabilize α-tricalcium phosphate (α-TCP). acs.org Although these studies did not specifically include nickel, they provide a fundamental framework suggesting that the specific ionic radius of Ni²⁺ plays a crucial role in determining the thermodynamic stability and transformation kinetics of the resulting phosphate phases.

Influence of Dopants and Inhibitors on Crystallization Pathways

The crystallization of calcium phosphate is highly sensitive to the presence of trace amounts of foreign ions and molecules, which can act as either dopants that get incorporated into the structure or as inhibitors that modify the crystallization kinetics without being incorporated.

Nickel itself can be considered a dopant that also acts as an inhibitor, slowing the formation of hydroxyapatite and octacalcium phosphate. researchgate.net Other divalent cations also significantly influence the crystallization process. For example, magnesium is a well-known inhibitor of hydroxyapatite formation and can affect the morphology of other calcium phosphate phases. nih.govnih.govmdpi.com Strontium doping has been shown to induce changes in crystal morphology, leading from plate-like crystals to more complex petaloid and hexagonal shapes as the strontium content increases. diva-portal.org The function of these ionic dopants is critical in biological systems and for the synthesis of biomaterials, where they can influence osteogenesis and angiogenesis. diva-portal.org

Besides metallic cations, certain anions and molecules are potent inhibitors of calcium phosphate crystallization. Carbonate ions, as mentioned earlier, can inhibit crystal growth. nih.gov In biological fluids, molecules like citrate (B86180) and various phosphoproteins are powerful inhibitors that prevent spontaneous precipitation and help maintain a state of supersaturation. nih.govnih.govresearchgate.net These inhibitors generally function by adsorbing onto the surface of crystal nuclei or growing crystals, thereby blocking active sites for further ion attachment and impeding growth and aggregation. nih.govresearchgate.net

| Dopant/Inhibitor | Observed Effect | Reference |

|---|---|---|

| Nickel (Ni²⁺) | Inhibits HAp and OCP formation; decreases crystallinity and thermal stability. | researchgate.netconicet.gov.ar |

| Magnesium (Mg²⁺) | Inhibits HAp crystal growth; can act as a phase stabilizer for DCPD. | nih.govnih.govmdpi.com |

| Carbonate (CO₃²⁻) | Inhibits crystal growth; promotes Ni²⁺ incorporation; can lead to B-type carbonated apatite. | conicet.gov.arresearchgate.netnih.gov |

| Strontium (Sr²⁺) | Influences crystal morphology, leading to more complex and symmetric shapes. | diva-portal.org |

| Citrate | Inhibits nucleation, growth, and aggregation through kinetic and thermodynamic mechanisms. | nih.gov |

Advanced Spectroscopic and Chemical Analytical Techniques for Calcium Nickel Phosphate

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for investigating the molecular structure and chemical bonding within calcium nickel phosphate (B84403). By probing the vibrational modes of atoms, techniques like FTIR and Raman spectroscopy provide a detailed fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the functional groups and analyzing the chemical bonds present in calcium nickel phosphate. The FTIR spectrum of a material reveals absorption bands corresponding to the characteristic vibrational frequencies of its chemical bonds.

Key spectral regions for calcium nickel phosphate include:

Phosphate Group (PO₄³⁻) Vibrations : The primary diagnostic peaks for phosphate groups are typically observed in the 900-1200 cm⁻¹ range (asymmetric and symmetric stretching) and the 500-650 cm⁻¹ range (bending modes). scispace.combiointerfaceresearch.com

Metal-Oxygen (Ni-O) Vibrations : The presence of nickel introduces Ni-O stretching vibrations, which are typically found at lower wavenumbers, often below 500 cm⁻¹. For instance, a prominent peak for Ni-O stretching in nickel oxide (NiO) is observed around 400 cm⁻¹. rsc.org

Hydroxyl and Water Groups : Broad absorption bands in the region of 3000-3600 cm⁻¹ can indicate the presence of hydroxyl (OH⁻) groups or adsorbed water molecules, which are common in synthesized phosphate materials. rsc.org

Table 1: Typical FTIR Absorption Bands for Calcium Nickel Phosphate Constituents

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| PO₄³⁻ | Asymmetric Stretching (ν₃) | ~1000 - 1150 | biointerfaceresearch.com |

| PO₄³⁻ | Symmetric Stretching (ν₁) | ~960 | nih.gov |

| PO₄³⁻ | Asymmetric Bending (ν₄) | ~560 - 600 | nih.gov |

| PO₄³⁻ | Symmetric Bending (ν₂) | ~430 - 470 | nih.gov |

| Ni-O | Stretching | ~400 | rsc.org |

| OH⁻ / H₂O | O-H Stretching | ~3000 - 3600 | rsc.org |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR, providing information on vibrational modes that may be weak or inactive in infrared absorption. It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it highly effective for studying the phosphate backbone in calcium nickel phosphate.

The Raman spectra of calcium phosphates are dominated by a very strong peak near 960 cm⁻¹, which is assigned to the symmetric stretching mode (ν₁) of the PO₄³⁻ group. nih.gov The exact position and shape of this and other phosphate-related bands can be used to distinguish between different crystalline and amorphous phases of calcium phosphate. nih.govumass.edu The incorporation of nickel ions into the structure can induce changes in the local symmetry of the phosphate tetrahedra, leading to shifts in Raman peak positions and the appearance of new bands. This allows for detailed structural analysis and phase identification. umass.edu

Table 2: Key Raman Bands for Phosphate Groups in Calcium Phosphate Materials

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ν₁ (PO₄³⁻) | Symmetric Stretch | ~960 | nih.gov |

| ν₂ (PO₄³⁻) | Symmetric Bend | ~435 | nih.gov |

| ν₃ (PO₄³⁻) | Asymmetric Stretch | ~1075 | nih.gov |

| ν₄ (PO₄³⁻) | Asymmetric Bend | ~590 | nih.gov |

Surface Chemical Analysis

The surface of calcium nickel phosphate plays a critical role in its interaction with the surrounding environment. Surface-sensitive analytical techniques are therefore essential for understanding its composition and elemental distribution.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique used to determine the elemental composition and chemical states of the atoms within the top 2-10 nanometers of a material's surface. rsc.org In the context of calcium nickel phosphate, XPS provides quantitative data on the relative amounts of calcium, nickel, phosphorus, and oxygen.

By analyzing the binding energies of the core-level electrons, XPS can distinguish between different oxidation states of the elements. For example, it can confirm the +2 oxidation state for both calcium (Ca 2p) and nickel (Ni 2p). academie-sciences.frresearchgate.net The high-resolution spectra of the P 2p and O 1s regions provide insights into the phosphate environment and the presence of different oxygen-containing species, such as phosphates (P-O), hydroxides (M-OH), and adsorbed water. rsc.orgresearchgate.net The Ca/P atomic ratio calculated from XPS data is a critical parameter for assessing the stoichiometry and phase purity of the surface layer. rsc.org

Table 3: Representative XPS Binding Energies for Elements in Calcium Nickel Phosphate

| Element | Orbital | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Ca | 2p₃/₂ | ~347.1 - 348.2 | academie-sciences.frresearchgate.net |

| Ni | 2p₃/₂ | ~852 - 856 | wikipedia.org |

| P | 2p | ~133.4 | academie-sciences.fr |

| O | 1s | ~531.2 | academie-sciences.fr |

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping

Energy Dispersive X-ray (EDX or EDS) spectroscopy, typically coupled with a Scanning Electron Microscope (SEM), is an analytical technique used for elemental analysis and chemical characterization. semanticscholar.org When the electron beam of the SEM strikes the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy of these X-rays, creating a spectrum with peaks corresponding to each element. youtube.com

For calcium nickel phosphate, EDX provides a rapid and powerful method to confirm the presence of Ca, Ni, P, and O. researchgate.netnih.gov Beyond simple elemental identification, EDX can generate elemental maps, which show the spatial distribution of each element across the sample's surface. This is particularly valuable for assessing the homogeneity of the nickel distribution within the calcium phosphate matrix and for identifying any phase segregation or impurities. The technique provides semi-quantitative data, allowing for the calculation of atomic and weight percentages of the constituent elements. ejh.it

Thermal Analysis for Phase Transitions and Stability

Thermal analysis techniques are employed to study the physical and chemical changes that occur in calcium nickel phosphate upon heating. This information is crucial for determining its thermal stability, decomposition pathways, and potential phase transitions.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used. TGA measures the change in mass of a sample as a function of temperature, revealing processes such as dehydration, dehydroxylation, and decomposition. rsc.org For hydrated calcium nickel phosphate, TGA would show distinct mass loss steps corresponding to the removal of adsorbed and structural water. researchgate.net

DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It detects exothermic and endothermic events, such as crystallization, phase transitions, and melting. researchgate.net For an amorphous calcium nickel phosphate precursor, an exothermic peak in the DSC curve would indicate the temperature of crystallization into a more stable phase. rsc.org Studies on related calcium phosphates have shown that amorphous phases can crystallize into various forms, such as α- or β-tricalcium phosphate, at elevated temperatures, and similar transitions would be expected for calcium nickel phosphate. rsc.org The stability of the resulting crystalline phases can be evaluated by observing any further transitions at higher temperatures. researchgate.nete3s-conferences.org

Elemental Composition Determination

Quantitative analysis to determine the precise ratio of calcium, nickel, and phosphorus is critical. This is typically achieved by dissolving the solid material in an acidic solution and analyzing the resulting aqueous sample using atomic spectroscopy methods.

Atomic Absorption Spectrometry (AAS) is a well-established technique for quantifying the concentration of specific metal elements in a sample. The method relies on the principle that atoms of an element will absorb light at characteristic wavelengths. For the analysis of calcium nickel phosphate, the sample is first dissolved, typically using mineral acids, to bring the calcium and nickel ions into solution.

A significant challenge in the determination of calcium by AAS is chemical interference from phosphate ions present in the matrix. nih.gov Phosphate ions can form stable, non-volatile compounds with calcium in the flame, which reduces the number of free calcium atoms available to absorb light, leading to an underestimation of the calcium concentration. nih.govresearchgate.net To overcome this, a "releasing agent," such as a lanthanum salt (e.g., lanthanum chloride), is added to both the sample and calibration standard solutions. nih.govoiv.int Lanthanum preferentially binds with the phosphate, releasing the calcium atoms for accurate measurement. nih.gov The determination of nickel is generally less prone to such severe chemical interferences.

The coefficient of variation for nickel determination using AAS has been reported to be as high as 22.22% at the concentration levels found in some samples, while for calcium it can be around 0.44%. nih.gov

Table 1: Typical Instrumental Parameters for AAS Analysis

| Parameter | Calcium (Ca) | Nickel (Ni) |

|---|---|---|

| Wavelength | 422.7 nm oiv.int | 232.0 nm |

| Lamp Current | 5 mA oiv.int | 10 mA |

| Slit Width | 0.2 nm oiv.int | 0.2 nm |

| Flame Type | Air-Acetylene nih.gov | Air-Acetylene |

| Releasing Agent | Lanthanum Chloride (for Ca) researchgate.netoiv.int | Not typically required |

Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES) is a powerful technique for simultaneous, multi-elemental analysis. upubscience.com It offers high sensitivity, a wide linear dynamic range, and is less susceptible to the chemical interferences that affect AAS. mdpi.comnih.gov

For the analysis of calcium nickel phosphate, a sample is digested in acid and introduced into a high-temperature argon plasma (typically 6,000–10,000 K). The intense heat excites the atoms of calcium, nickel, and phosphorus, causing them to emit light at their own characteristic wavelengths. fao.org A spectrometer separates these wavelengths, and their intensities are measured to determine the concentration of each element. This method's ability to measure major, minor, and trace elements in a single run makes it highly efficient for determining the stoichiometry of the compound. upubscience.com

Table 2: Recommended ICP-AES Emission Wavelengths and Performance Data

| Element | Wavelength (nm) | Typical Detection Limit (mg/kg) | Notes |

|---|---|---|---|

| Calcium (Ca) | 318.127 fao.org | < 0.1 ecn.nl | A quadratic curve type is often used for calibration. fao.org |

| Nickel (Ni) | 231.604 | < 0.1 ecn.nl | Subject to potential spectral interference from other elements. |

| Phosphorus (P) | 213.618 mdpi.comfao.org | 10–20 mdpi.com | A linear calibration curve is common. fao.org The 214.914 nm line is also frequently used and may offer better sensitivity. mdpi.com |

Synchrotron-Based X-ray Techniques for Atomic-Level Characterization

Synchrotron facilities provide extremely brilliant and highly collimated X-ray beams that enable advanced characterization techniques far beyond the capabilities of laboratory instruments. researchgate.net These methods are invaluable for probing the precise atomic arrangement and electronic structure of crystalline materials like calcium nickel phosphate.

Synchrotron X-ray Diffraction (SXRD): While conventional X-ray diffraction can identify crystalline phases, SXRD provides exceptionally high-resolution data. This allows for precise determination of the crystal structure, including lattice parameters, bond lengths, and bond angles. rsc.org For complex structures like mixed-cation phosphates, SXRD can resolve subtle structural distortions and determine the specific sites occupied by calcium and nickel ions within the crystal lattice. researchgate.net For example, studies on analogous cheralite-like phosphates such as CaTh(PO4)2 have successfully used diffraction data to refine the monoclinic crystal structure and reveal distortions in the PO₄ tetrahedra. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that provides information on the local geometric and electronic structure around a specific absorbing atom. It is divided into two regions:

X-ray Absorption Near-Edge Structure (XANES): The XANES region provides information on the oxidation state and coordination chemistry of the absorbing element. researchgate.net By tuning the synchrotron beam to the nickel K-edge, one can confirm the +2 oxidation state of nickel in the calcium nickel phosphate structure.

Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides information about the local atomic environment, such as the number and type of neighboring atoms and their interatomic distances. aps.org This would allow for the direct measurement of the Ni-O and Ca-O bond lengths within the phosphate matrix.

Table 3: Information Derived from Synchrotron-Based Techniques

| Technique | Information Obtained | Application to Calcium Nickel Phosphate |

|---|---|---|

| SXRD | Precise crystal structure, lattice parameters, phase purity. rsc.org | Unambiguous determination of the unit cell and atomic coordinates for Ca, Ni, P, and O. |

| XANES | Oxidation state, coordination geometry. researchgate.netrsc.org | Confirmation of the Ni(II) oxidation state and its coordination environment (e.g., octahedral). |

| EXAFS | Bond distances, coordination numbers, identity of neighboring atoms. aps.org | Determination of average Ni-O and Ca-O bond lengths and coordination numbers. |

Solid-State Nuclear Magnetic Resonance (NMR) for Structural Probing

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique that provides detailed information about the local chemical environment of specific nuclei in a solid material. researchgate.net For calcium nickel phosphate, ³¹P is the most informative nucleus to probe.

By using techniques like Magic Angle Spinning (MAS), high-resolution ³¹P ssNMR spectra can be obtained, which can distinguish between crystallographically inequivalent phosphorus atoms in the structure. nih.govnih.gov The chemical shift of a ³¹P nucleus is highly sensitive to its local environment, including the number and type of neighboring cations (Ca²⁺ vs. Ni²⁺) and the geometry of the PO₄ tetrahedron. researchgate.net

If there were multiple distinct phosphate sites within the crystal structure, the ³¹P MAS NMR spectrum would exhibit multiple resonance peaks. nih.gov Furthermore, techniques like cross-polarization (CP/MAS) can be used to identify protonated phosphate species (e.g., HPO₄²⁻), should they exist as impurities or structural components. The quantitative nature of NMR can also provide the relative amounts of each type of phosphorus species present. nih.gov

Table 4: Application of ³¹P Solid-State NMR to Phosphate Analysis

| NMR Parameter | Information Provided | Relevance to Calcium Nickel Phosphate |

|---|---|---|

| Chemical Shift (δ) | Local electronic environment, coordination. researchgate.net | Distinguishes between different PO₄ sites based on their proximity to Ca²⁺ and Ni²⁺ ions. |

| Number of Resonances | Number of crystallographically distinct P sites. nih.gov | Indicates the complexity of the crystal structure and the number of unique phosphate environments. |

| Spin-Lattice Relaxation (T₁) | Molecular dynamics, presence of paramagnetic centers. nih.gov | Can be influenced by the paramagnetic Ni²⁺ ions, providing insights into the Ni-P spatial distribution. |

Catalytic Functionalities and Performance of Calcium Nickel Phosphate Materials

Dehydrogenation Reactions Catalyzed by Calcium Nickel Phosphate (B84403)

Calcium nickel phosphate, particularly in conjunction with chromium, forms a catalytic system historically significant for the dehydrogenation of olefins.

The preparation of chromium-calcium phosphate catalysts containing nickel is achieved through a precipitation method. google.com This process involves the controlled mixing of water-soluble salts of chromium and calcium with a water-soluble orthophosphate source in an aqueous medium. google.com A critical parameter in this synthesis is the pH of the mixture, which must be maintained within a range of 4 to 10 to produce a catalytically active material. google.com Catalysts precipitated at a pH below 4, while settling more rapidly, exhibit lower activity for the dehydrogenation of C4 hydrocarbons. google.com

For optimal performance, the process is initiated in the presence of a slurry of pre-formed chromium-calcium phosphate, which encourages the formation and precipitation of the catalyst. google.com After formation, the catalyst, which is in a granular form, is typically cleared of any lubricants by passing a mixture of air and steam through the catalyst bed at high temperatures, ranging from 450 to 750 °C. google.com This procedure prepares the catalyst for the dehydrogenation reaction. google.com

The atomic ratio of the metallic components is a crucial factor in determining the catalytic efficacy of these phosphate-based materials. In the chromium-calcium phosphate system used for olefin dehydrogenation, the ratio of chromium to calcium is paramount. Research has found that a catalyst containing an average of 6 to 12 atoms of chromium for every atom of calcium is effective for the dehydrogenation of C4 and higher hydrocarbons to their corresponding dienes. google.com The preferred composition features a chromium-to-calcium atomic ratio of approximately 6 to 9. google.com While the initial prompt specifies the Ca/Ni ratio, historical and foundational patents for this class of catalysts emphasize the Cr/Ca ratio as the defining factor for catalytic activity in a system that also includes nickel. google.comcatalysis.ru In related nickel-based catalyst systems for different reactions, such as CO2 reforming, the addition of small amounts of calcium has been shown to increase catalytic conversion, whereas higher quantities can decrease activity. researchgate.net

Table 1: Optimal Atomic Ratios in Chromium-Calcium Phosphate Dehydrogenation Catalysts

| Metal Ratio | Optimal Range | Preferred Range | Target Reaction |

|---|

In the context of calcium-nickel-phosphate catalysts for olefin dehydrogenation, chromium is not merely a promoter but a fundamental constituent of the active phase. google.comcatalysis.ru The material is best described as a chromium-calcium phosphate catalyst that incorporates nickel. google.comcatalysis.ru The presence of chromium is integral to the catalyst's function in dehydrogenating hydrocarbons. google.com The use of chromium-based catalysts is a well-established practice in industrial dehydrogenation processes. researchgate.net The precursor used to source the chromium can significantly affect the final catalyst's efficiency in dehydrogenation reactions. mdpi.comresearchgate.net In this specific catalytic formulation, chromium oxide works in concert with calcium and nickel phosphates to create the active sites necessary for the reaction. google.com

The stability of nickel-chromium-calcium-phosphate catalysts is a significant consideration under industrial operating conditions. These catalysts are thermodynamically unstable during the dehydrogenation process and are subject to reduction by the reaction medium. catalysis.ru This reduction can lead to the formation of metallic nickel, particularly during extended reaction times or with increased hydrocarbon concentrations in the feed. catalysis.ru The primary source of this metallic nickel has been identified as whitlockite, a calcium phosphate mineral structure, stabilized by nickel. catalysis.ru

To counteract deactivation and remove deposits such as coke, a regeneration process is employed. This typically involves treating the catalyst bed with an oxygen-containing gas, such as air, often mixed with steam. google.com This oxidative treatment is carried out at high temperatures, generally between 450 °C and 750 °C, to burn off carbonaceous deposits and restore catalytic activity. google.com However, repeated regeneration cycles can sometimes lead to the growth of nickel particles, which may irreversibly decrease catalytic activity over the long term. rsc.org

Electrochemical Catalysis for Water Oxidation and Hydrogen Production

Modified calcium nickel phosphate materials have emerged as promising candidates for electrochemical applications, particularly in the field of water splitting for hydrogen production.

For electrocatalytic water oxidation, a key reaction for green hydrogen production, olivine-structured lithium nickel phosphates doped with calcium have been developed. researchgate.netdiva-portal.org These materials, with the general formula LiNi₁₋ₓCaₓPO₄, are synthesized using a non-aqueous sol-gel method. researchgate.netdiva-portal.org This synthesis route allows for the creation of nanomaterials with controlled composition and morphology. researchgate.net

The resulting calcium-doped lithium nickel phosphate nanomaterials are characterized using various analytical techniques, including X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier transform infrared (FTIR) spectroscopy, to confirm their structural and morphological properties. researchgate.netdiva-portal.org Electrochemical studies have shown that these doped materials can act as high-performance catalysts for the water oxidation reaction (WOR). researchgate.netdiva-portal.org The incorporation of calcium into the lithium nickel phosphate structure facilitates electron transfer and enhances the electrocatalytic properties. diva-portal.org This leads to a reduction in the potential required for water oxidation and an increase in the peak current density, indicating robust and efficient catalysis. researchgate.netdiva-portal.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Phosphoric acid, calcium nickel salt | CaNi(PO₄)ₓ (General) |

| Chromium Oxide | Cr₂O₃ |

| Lithium Nickel Phosphate | LiNiPO₄ |

| Calcium-doped Lithium Nickel Phosphate | LiNi₁₋ₓCaₓPO₄ |

| Whitlockite | Ca₉(Mg,Fe²⁺)(PO₄)₆(PO₃OH) |

| Metallic Nickel | Ni |

| Steam | H₂O |

| Air | O₂ + N₂ |

Electrochemical Characterization Techniques and Parameters

The electrochemical performance of calcium nickel phosphate materials as catalysts, particularly for the hydrogen evolution reaction (HER), is evaluated using a variety of specialized techniques. These methods provide critical insights into the catalyst's efficiency, reaction kinetics, and stability.

A standard three-electrode system is typically employed for electrochemical measurements. This setup consists of a working electrode (the calcium nickel phosphate catalyst), a counter electrode (commonly a graphite (B72142) rod or platinum wire), and a reference electrode (such as a saturated calomel (B162337) electrode or a silver/silver chloride electrode). The measurements are usually conducted in an electrolyte solution, such as 1.0 M potassium hydroxide (B78521) (KOH).

Key electrochemical characterization techniques and the parameters derived from them include:

Linear Sweep Voltammetry (LSV): LSV is used to determine the overpotential required to achieve a specific current density. The overpotential is a measure of the catalyst's efficiency; a lower overpotential at a given current density indicates a more active catalyst. For instance, porous nickel phosphate (p-NiPO/Ti) electrocatalysts have been shown to require an overpotential of 128 mV to reach a current density of 10 mA cm⁻² in an alkaline solution. mdpi.com

Tafel Plots: Derived from the LSV data, Tafel plots (overpotential vs. log of current density) are used to determine the Tafel slope. The Tafel slope provides information about the reaction mechanism of the HER. Different reaction pathways, such as the Volmer, Heyrovsky, or Tafel steps, have characteristic Tafel slope values. For example, a Ni₂P electrocatalyst has been reported to have a Tafel slope of 75 mV/dec. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique used to study the electrode-electrolyte interface and the charge transfer kinetics. By applying a small AC voltage at different frequencies, an impedance spectrum is obtained. This data can be fitted to an equivalent circuit model to determine parameters such as the charge-transfer resistance (Rct), which is inversely proportional to the rate of the electrochemical reaction. A smaller Rct value signifies faster charge transfer and better catalytic activity.

Chronoamperometry and Chronopotentiometry: These techniques are used to assess the long-term stability of the catalyst. In chronoamperometry, a constant potential is applied, and the current is monitored over time. In chronopotentiometry, a constant current is applied, and the potential is monitored. A stable catalyst will maintain a relatively constant current or potential over an extended period. For example, the stability of a p-NiPO/Ti electrocatalyst was demonstrated over 24 hours at a current density of 10 mA cm⁻². mdpi.com

Cyclic Voltammetry (CV): CV is used to determine the electrochemical active surface area (ECSA) of the catalyst by measuring the double-layer capacitance. A higher ECSA generally leads to a higher catalytic activity as more active sites are available for the reaction.

Interactive Data Table: Electrochemical Performance of Nickel-Based Phosphate Catalysts

| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV/dec) | Stability |

| p-NiPO/Ti mdpi.com | 1.0 M KOH | 128 | Not specified | Stable for 24h |

| Ni₂P mdpi.com | Not specified | Not specified | 75 | Not specified |

| Ni₂P-NRs/Ni mdpi.com | Acidic Medium | 131 | 106.1 | Good long-term stability |

| Ni₁₂P₅/CNT mdpi.com | Not specified | 129 | 56 | Excellent |

Catalyst Design for Enhanced Hydrogen Generation

The design of calcium nickel phosphate catalysts plays a crucial role in enhancing their performance for hydrogen generation. Several strategies are employed to improve their activity, stability, and efficiency.

The method of catalyst preparation also significantly influences its final properties. Techniques such as hydrothermal synthesis, electrochemical deposition, and low-temperature phosphatization are used to control the morphology, crystallinity, and composition of the catalyst. mdpi.com For example, a one-step calcination method was used to synthesize porous nickel metaphosphate (Ni₂P₄O₁₂), which exhibited enhanced electrocatalytic effect and durability for the HER in alkaline electrolytes. mdpi.com Similarly, a facile hydrothermal method has been proposed for the fabrication of 1D nickel phosphonate (B1237965) (NiPPh) loaded on 2D g-C₃N₄ nanosheets, which acts as an effective cocatalyst for photocatalytic hydrogen production. rsc.org

Interactive Data Table: Catalyst Design Strategies and Their Impact on Hydrogen Evolution

| Design Strategy | Example Catalyst | Key Feature | Impact on Performance |

| Porous Nanostructure | p-NiPO/Ti mdpi.com | Nanosheet/nanocluster crosslinked structure | Enhanced charge transfer and catalytic performance |

| Co-catalyst Integration | Nickel-molybdenum co-catalysts uni-corvinus.hu | Synergistic effect of multiple metals | Improved efficiency |

| Substrate Engineering | Nickel foam uni-corvinus.hu | High surface area and durability | Enhanced electrode stability |

| Controlled Synthesis | Ni₂P₄O₁₂ mdpi.com | Porous structure from one-step calcination | Increased exposed active sites and durability |

| Cocatalyst Loading | CN/NiPPh-1 rsc.org | 1D NiPPh on 2D g-C₃N₄ nanosheets | Suppressed recombination of photogenerated carriers |

Heterogeneous Catalysis in Organic Synthesis

While the primary focus of recent research on calcium nickel phosphate materials has been on their application in electrochemical water splitting, their potential as heterogeneous catalysts in organic synthesis is also an area of interest. Nickel-based catalysts, in general, are widely used in various organic transformations due to their catalytic activity and cost-effectiveness. acs.orgalfachemic.com

Nickel catalysts are known to facilitate a range of reactions, including hydrogenation, dehydrogenation, and cross-coupling reactions. alfachemic.comacs.org For instance, a calcium-nickel phosphate catalyst has been reported for the dehydrogenation of butenes. osti.gov The catalytic activity of these materials is often attributed to the presence of Lewis acid sites. osti.gov

In the context of organic synthesis, nickel catalysts have been instrumental in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura and Negishi cross-couplings. researchgate.net The versatility of nickel catalysis allows for the use of a wide variety of reagents and the construction of complex molecular frameworks. acs.org

The application of calcium nickel phosphate specifically in a broader range of organic synthesis reactions is an emerging field. The tunability of their composition and structure offers the potential to develop highly selective and efficient heterogeneous catalysts for various organic transformations. The development of novel catalytic methods combining nickel catalysis with other techniques, such as electrochemistry, for cross-electrophile coupling reactions further expands the synthetic utility of nickel-based catalysts. researchgate.net

Adsorption and Environmental Remediation Applications of Calcium Nickel Phosphate

Heavy Metal Ion Removal from Aqueous Solutions

Calcium nickel phosphate (B84403) and related calcium phosphate materials are effective in sequestering heavy metal ions from aqueous solutions. researchgate.netmatec-conferences.org Their porous structure and chemical reactivity allow for the capture of various metal ions, making them valuable materials for wastewater treatment. researchgate.net

Adsorption of Nickel(II) Ions

Studies have shown that calcium phosphate materials are proficient at removing Nickel(II) (Ni²⁺) ions from solutions. researchgate.netmatec-conferences.org The process is influenced by factors such as pH and temperature, with higher temperatures generally favoring the sorption of Ni(II) ions. researchgate.netnih.gov Amorphous tricalcium phosphate has been observed to remove a significant percentage of nickel ions from solutions. researchgate.net For instance, research has shown that after exposure to amorphous phosphate, 48% of the initial nickel ions were removed from the solution. researchgate.net The interaction is chemisorptive in nature, indicating a strong, spontaneous, and endothermic process. nih.gov

The sorption capacity of these materials for nickel is notable. For example, calcium-iron layered double hydroxides have demonstrated a maximum adsorption capacity of 418.9 mg of Ni(II) per gram of adsorbent. nih.govfrontiersin.org This high capacity is attributed to the action of hydroxyl groups on the material's surface, leading to the formation of various nickel precipitates. nih.gov

Table 1: Adsorption Parameters for Nickel(II) Ions

| Adsorbent Material | Initial Ni(II) Concentration | Adsorption Capacity | Reference |

|---|---|---|---|

| Amorphous Calcium Phosphate | Not Specified | 48% removal | researchgate.net |

| Calcium-Iron Layered Double Hydroxide (B78521) | 1 g/L | 418.9 mg/g | nih.govfrontiersin.org |

| Synthetic and Natural Apatite | 20-800 mg/L | Sorption is pH and temperature dependent | researchgate.netmatec-conferences.org |

Adsorption of Copper(II) and Iron(III) Ions

Calcium phosphate-based materials have also proven effective in the removal of Copper(II) (Cu²⁺) and Iron(III) (Fe³⁺) ions. matec-conferences.orgsemanticscholar.org The removal of Cu²⁺ ions is also dependent on pH and temperature. researchgate.net Studies using calcium hydrogen phosphate have shown that while the removal ratios for copper and nickel are lower than for iron, they are still significant. semanticscholar.org For instance, the removal ratio of copper increased from 16.2% at 5 minutes to over 50% after 30 minutes of contact time. semanticscholar.org

In the case of Fe³⁺, calcium hydrogen phosphate dihydrate and its unhydrated form have demonstrated a high removal ratio, largely due to the precipitation of iron hydroxide in addition to ion substitution. semanticscholar.orgresearchgate.net The high efficiency of Fe³⁺ removal is partly because it is a trivalent cation, which facilitates the formation of iron phosphate. semanticscholar.org

Table 2: Removal Ratios for Copper(II) and Iron(III) Ions

| Adsorbent Material | Metal Ion | Contact Time | Removal Ratio | Reference |

|---|---|---|---|---|

| Calcium Hydrogen Phosphate | Copper(II) | 5 minutes | 16.2% | semanticscholar.org |

| Calcium Hydrogen Phosphate | Copper(II) | >30 minutes | 51-56% | semanticscholar.org |

| Calcium Hydrogen Phosphate Dihydrate | Iron(III) | 5 minutes | High | semanticscholar.orgresearchgate.net |

Mechanisms of Metal Ion Retention

The retention of heavy metal ions by calcium phosphates is a complex process involving multiple mechanisms that can occur simultaneously. nih.gov These mechanisms are largely dependent on the specific conditions of the aqueous environment and the nature of the adsorbent. matec-conferences.org

Ion Substitution Processes

A primary mechanism for the removal of divalent heavy metal ions is ion substitution, or ion exchange. matec-conferences.orgsphinxsai.com In this process, cations such as Ni²⁺ and Cu²⁺ in the solution are exchanged for Ca²⁺ ions within the phosphate mineral structure. researchgate.netmatec-conferences.org This exchange leads to the fixation of the metal ions as insoluble phosphates on the surface of the adsorbent, with a corresponding release of calcium ions into the solution. matec-conferences.org This process can occur without altering the fundamental structure of the original calcium phosphate material. researchgate.net The ability of Ca²⁺ ions to be completely or partially substituted by other cations is a key feature of apatite-like materials. researchgate.netmatec-conferences.org

Calcium Phosphate as Ion Exchangers and Adsorbents

Calcium phosphates are widely recognized as important materials for use as ion exchangers and adsorbents for heavy metal removal. semanticscholar.org Their effectiveness is attributed to several factors, including their high capacity to immobilize metallic ions, their porous nature, and their chemical reactivity. researchgate.netmatec-conferences.org The general formula for apatite-group minerals, M₁₀(RO₄)₆X₂, highlights their structural flexibility, where 'M' can be various metals, although it is typically calcium. matec-conferences.org This flexibility allows for the substitution of calcium by a range of divalent cations.

The performance of calcium phosphate adsorbents is influenced by their physical and chemical properties, such as specific surface area, crystallinity, and Ca/P ratio. nih.gov These materials can be synthesized or derived from natural sources and have been shown to be efficient in decontaminating industrial wastewater containing heavy metals. researchgate.netmatec-conferences.org The mechanisms involved, including ion exchange and precipitation, make them versatile and robust materials for environmental remediation applications. nih.gov

Theoretical and Computational Modeling of Calcium Nickel Phosphate Systems

Thermodynamic Equilibrium and Phase Diagram Modeling

Thermodynamic modeling is a powerful tool for predicting the stable phases and their equilibrium relationships in multicomponent systems like calcium nickel phosphate (B84403). The CALPHAD (CALculation of PHAse Diagrams) method is a prominent approach used to construct phase diagrams based on the Gibbs free energy of each phase. onera.fr The Gibbs energy is described by mathematical models whose parameters are optimized against experimental data, such as phase equilibria and thermochemical properties. nist.gov

For the Ca-Ni-P-O system, a comprehensive thermodynamic database would be developed by first assessing the binary and ternary subsystems. For instance, the thermodynamic modeling of the Ca-Ni binary system is a critical first step. researchgate.net By critically evaluating and optimizing experimental data from various sources, a self-consistent set of thermodynamic parameters for all the phases in the Ca-Ni system can be obtained. researchgate.net This binary description can then be integrated with thermodynamic data for the Ca-P-O and Ni-P-O systems to model the full quaternary system.

The resulting phase diagrams can predict the equilibrium phases that form at different temperatures, pressures, and compositions. This information is crucial for controlling the synthesis of specific calcium nickel phosphate compounds and for understanding their stability under various conditions. For example, a calculated phase diagram could reveal the temperature and compositional ranges where a desired calcium nickel salt of phosphoric acid is the stable phase, and what other competing phases might form.

Table 1: Key Aspects of Thermodynamic Modeling in the Ca-Ni-P-O System

| Modeling Aspect | Description | Relevance to Calcium Nickel Phosphate |

| Gibbs Energy Minimization | The stable state of the system is found by minimizing the total Gibbs free energy of all possible phases. researchgate.net | Predicts the thermodynamically favored calcium nickel phosphate phases at equilibrium. |

| CALPHAD Method | A computational method to calculate phase diagrams by modeling the Gibbs energy of each phase. onera.fr | Enables the construction of multi-component phase diagrams for the Ca-Ni-P-O system. |

| Binary & Ternary Subsystems | Thermodynamic descriptions of simpler systems (e.g., Ca-Ni, Ca-P-O, Ni-P-O) are required as a foundation. researchgate.net | Provides the necessary building blocks for a comprehensive thermodynamic database of the quaternary system. |

| Phase Diagram Prediction | The output of the modeling, showing stable phase regions as a function of temperature, pressure, and composition. nist.gov | Guides the synthesis of specific calcium nickel phosphate compounds by identifying the appropriate conditions. |

Kinetic Modeling of Precipitation and Nucleation Phenomena

While thermodynamics predicts the final equilibrium state, kinetics describes the pathways and rates at which this state is reached. For the formation of calcium nickel phosphate from solution, kinetic modeling of precipitation and nucleation is essential. The process typically involves the initial formation of unstable clusters, followed by nucleation of a new phase and subsequent crystal growth. nih.gov

Kinetic models often employ population balance equations (PBE) to describe the evolution of the particle size distribution over time. These models can incorporate various mechanisms such as nucleation, growth, aggregation, and breakage. researchgate.net For instance, in the precipitation of nickel powders, kinetic modeling has been used to identify the dominant mechanisms, which can vary from aggregation and growth to nucleation and breakage depending on the conditions. researchgate.net

In the context of calcium phosphate systems, studies have shown that the formation of stable crystalline phases is often preceded by the formation of one or more precursor phases, in accordance with Ostwald's rule of stages. uu.nl The nucleation and growth kinetics are strongly influenced by factors such as pH, supersaturation, and the presence of other ions or molecules. nih.govuu.nl For calcium nickel phosphate, kinetic modeling can help to understand how the interplay of calcium, nickel, and phosphate ions in solution leads to the formation of specific solid phases. It can also predict the induction time for nucleation and the rate of crystal growth, which are critical parameters for controlling the particle size and morphology of the precipitated material.

Table 2: Kinetic Processes in the Precipitation of Calcium Nickel Phosphate

| Kinetic Process | Description | Modeling Approach |

| Nucleation | The initial formation of stable nuclei of a new phase from a supersaturated solution. osti.gov | Classical Nucleation Theory (CNT) or atomistic simulations can be used to model the nucleation rate. |

| Crystal Growth | The subsequent increase in size of the stable nuclei. uu.nl | Growth models can be based on surface reaction control or diffusion control. |

| Aggregation | The collision and sticking together of smaller particles to form larger ones. researchgate.net | Population Balance Equations (PBE) can incorporate aggregation kernels. |

| Precursor Phases | The formation of metastable phases that transform into the stable phase over time. uu.nl | Kinetic models can describe the transformation rates between different phases. |

Molecular Dynamics Simulations and First-Principles Calculations

At the atomic level, molecular dynamics (MD) simulations and first-principles calculations provide detailed insights into the structure, bonding, and dynamics of calcium nickel phosphate systems.

Molecular Dynamics (MD) Simulations utilize classical force fields to simulate the movement of atoms and molecules over time. nih.gov This approach is well-suited for studying dynamic processes such as nucleation and the early stages of crystal growth from solution. tue.nl For calcium phosphate systems, MD simulations have been used to investigate the formation and stability of pre-nucleation clusters in aqueous solutions, providing a molecular-level understanding of the species that lead to mineral formation. nih.govtue.nl A force field specifically parameterized for the calcium-nickel-phosphate system would be necessary to accurately simulate the behavior of this specific compound in solution or at interfaces. researchgate.net Such simulations could reveal the coordination environments of the Ca²⁺ and Ni²⁺ ions, the structure of the phosphate anions, and the role of water molecules in the formation of the solid phase.

First-Principles Calculations , based on density functional theory (DFT), provide a quantum mechanical description of the electronic structure and bonding in a material. academie-sciences.fracademie-sciences.fr These calculations are highly accurate and can be used to predict a wide range of properties, including crystal structure, lattice parameters, electronic band structure, and vibrational frequencies, without the need for empirical parameters. mdpi.comu-tokyo.ac.jp For calcium nickel phosphate, first-principles calculations could be employed to:

Determine the most stable crystal structure among different possible arrangements of Ca, Ni, and phosphate ions.

Analyze the nature of the chemical bonds between the constituent atoms.

Calculate the electronic and optical properties of the material. mdpi.com

Investigate the properties of surfaces and interfaces, which are crucial for understanding reactivity and catalysis.

By combining MD simulations and first-principles calculations, a comprehensive, multi-scale understanding of calcium nickel phosphate systems can be achieved, from the behavior of individual ions in solution to the properties of the bulk crystalline material.

Table 3: Application of Atomistic Simulations to Calcium Nickel Phosphate

| Simulation Method | Key Capabilities | Example Application |

| Molecular Dynamics (MD) | Simulates the time evolution of atomic positions using classical mechanics. nih.gov | Investigating the mechanisms of nucleation and growth from an aqueous solution. tue.nl |

| First-Principles (DFT) | Solves the quantum mechanical equations to determine electronic structure and properties. academie-sciences.fracademie-sciences.fr | Predicting the stable crystal structure and calculating the electronic band gap. mdpi.com |

| Force Field Development | Parameterizing the interatomic potentials used in MD simulations against experimental data or first-principles calculations. researchgate.net | Creating an accurate model for simulating the interactions between Ca²⁺, Ni²⁺, phosphate ions, and water. |